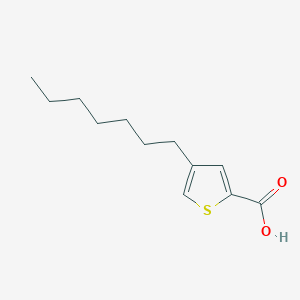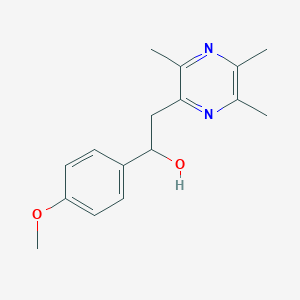
tert-Butyl (1-(5-iodopyridin-2-yl)cyclopropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (1-(5-iodopyridin-2-yl)cyclopropyl)carbamate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl ring and an iodinated pyridine moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for study in organic chemistry, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(5-iodopyridin-2-yl)cyclopropyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Iodination of Pyridine: The starting material, pyridine, is iodinated using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to yield 5-iodo-pyridine.
Cyclopropanation: The iodinated pyridine is then subjected to cyclopropanation using a cyclopropylating agent, such as diazomethane or a cyclopropyl halide, under basic conditions.
Carbamate Formation: The resulting cyclopropyl-iodo-pyridine intermediate is reacted with tert-butyl chloroformate and a base, such as triethylamine, to form the carbamic acid tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (1-(5-iodopyridin-2-yl)cyclopropyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodinated pyridine moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the iodine atom.
Hydrolysis: The carbamate ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of deiodinated cyclopropyl-pyridine derivatives.
Hydrolysis: Formation of carbamic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic chemistry, tert-Butyl (1-(5-iodopyridin-2-yl)cyclopropyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the iodinated pyridine ring can enhance the compound’s binding affinity to biological targets, while the cyclopropyl group can improve metabolic stability. Researchers are exploring its use in the development of novel therapeutics for various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic materials.
Wirkmechanismus
The mechanism of action of tert-Butyl (1-(5-iodopyridin-2-yl)cyclopropyl)carbamate involves its interaction with specific molecular targets. The iodinated pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the cyclopropyl group can fit into hydrophobic pockets, enhancing binding affinity. The carbamate ester group can undergo hydrolysis to release active intermediates that modulate biological pathways, such as enzyme inhibition or receptor activation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [1-(5-Bromo-pyridin-2-yl)-cyclopropyl]-carbamic acid tert-butyl ester
- [1-(5-Chloro-pyridin-2-yl)-cyclopropyl]-carbamic acid tert-butyl ester
- [1-(5-Fluoro-pyridin-2-yl)-cyclopropyl]-carbamic acid tert-butyl ester
Uniqueness
Compared to its analogs, tert-Butyl (1-(5-iodopyridin-2-yl)cyclopropyl)carbamate exhibits unique properties due to the presence of the iodine atom. Iodine is larger and more polarizable than other halogens, which can enhance the compound’s reactivity and binding interactions. This makes it particularly valuable in applications where strong and specific interactions are required.
Eigenschaften
Molekularformel |
C13H17IN2O2 |
|---|---|
Molekulargewicht |
360.19 g/mol |
IUPAC-Name |
tert-butyl N-[1-(5-iodopyridin-2-yl)cyclopropyl]carbamate |
InChI |
InChI=1S/C13H17IN2O2/c1-12(2,3)18-11(17)16-13(6-7-13)10-5-4-9(14)8-15-10/h4-5,8H,6-7H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
ZSFZIWCYXZKATJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=NC=C(C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[2-[(3,4-Dichlorophenyl)sulfonyl]ethyl]-2-propanamine](/img/structure/B8372802.png)






![Ethyl 1-ethyl-6-methyl-4-(tetrahydro-2H-pyran-4-ylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B8372860.png)


